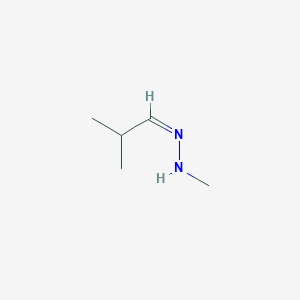

2-Methylpropanal methyl hydrazone

Description

Properties

CAS No. |

16713-37-4 |

|---|---|

Molecular Formula |

C5H12N2 |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

N-[(Z)-2-methylpropylideneamino]methanamine |

InChI |

InChI=1S/C5H12N2/c1-5(2)4-7-6-3/h4-6H,1-3H3/b7-4- |

InChI Key |

QLVOGAHIAVPTFB-DAXSKMNVSA-N |

SMILES |

CC(C)C=NNC |

Isomeric SMILES |

CC(C)/C=N\NC |

Canonical SMILES |

CC(C)C=NNC |

Synonyms |

2-Methylpropanal methyl hydrazone |

Origin of Product |

United States |

Scientific Research Applications

Analytical Chemistry

Detection and Quantification of Carbonyl Compounds

- 2-Methylpropanal methyl hydrazone is used as a reagent for the detection of aldehydes and ketones through the formation of stable hydrazones. This method is particularly useful in environmental monitoring and food safety assessments, where carbonyl compounds are prevalent.

Gas Chromatography Applications

- The compound can be utilized in gas chromatography (GC) for the separation and analysis of volatile organic compounds (VOCs) in air samples. Its stability under various conditions allows for accurate quantification of carbonyls in complex mixtures .

Biochemistry and Pharmacology

Antimicrobial Activity

- Research indicates that hydrazone derivatives, including this compound, exhibit significant antibacterial and antifungal properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antimicrobial agents.

Antioxidant Properties

- The compound demonstrates antioxidant activity by scavenging free radicals, which can protect cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

Estrogen Receptor Modulation

- Some studies suggest that hydrazone derivatives may act as modulators of estrogen receptors, indicating potential applications in hormone-related therapies.

Medical Applications

Clinical Diagnostics

- This compound is utilized in methods for determining oxidative modifications of proteins, which can serve as biomarkers for various diseases. Its ability to react with carbonyl groups makes it valuable in clinical diagnostics to assess oxidative stress levels.

Synthetic Applications

Hydrazones like this compound are crucial intermediates in organic synthesis. They can undergo various transformations, including:

- Hydrolysis : Leading to the formation of corresponding carbonyl compounds.

- Reduction : Converting nitro groups to amino groups, expanding their utility in synthesizing amine derivatives .

Antifungal Activity Study

A study evaluated the antifungal properties of this compound against various pathogenic fungi, demonstrating effective inhibition at certain concentrations.

Cytotoxicity Against Cancer Cell Lines

Research focused on the cytotoxic effects of this compound against HepG2 liver cancer cells indicated significant antiproliferative activity, suggesting its potential as an anticancer agent.

Antioxidant Capacity Assessment

In vitro assays confirmed that this compound could effectively scavenge DPPH radicals, showcasing its potential as a natural antioxidant agent .

Comparison with Similar Compounds

Comparison with Similar Hydrazone Compounds

Table 1: Structural and Functional Comparison

*Inferred from similar aliphatic hydrazones .

Key Comparison Points :

Structural and Electronic Effects: Aliphatic vs. Aromatic Substituents: Aliphatic hydrazones (e.g., 2-methylpropanal DNPH) exhibit lower melting points (~170–185°C) compared to aromatic derivatives (e.g., acetophenone DNPH: 185–186°C, benzophenone DNPH: 170–171°C) due to weaker intermolecular forces . Electron-Withdrawing Groups: The 2,4-dinitrophenyl (DNPH) group enhances UV-Vis detectability but reduces solubility in polar solvents compared to non-nitro-substituted hydrazones .

Synthetic Methods: All hydrazones are synthesized via acid-catalyzed condensation of carbonyl compounds (aldehydes/ketones) with hydrazines. For DNPH derivatives, reaction yields depend on steric hindrance; bulky substituents (e.g., benzophenone) reduce yields (59% for compound 13 vs. 82% for acetone DNPH) .

Metabolic Stability :

- Aliphatic hydrazones (e.g., 2-methylpropanal DNPH) are more susceptible to hepatic microsomal oxidation than aromatic derivatives. For example, hydroxylation rates increase when aliphatic chains replace aromatic rings .

Biological and Industrial Applications: Analytical Use: DNPH derivatives (e.g., 2-methylpropanal DNPH) are standard reagents for quantifying aldehydes in environmental and biological samples . Pharmaceutical Potential: Aromatic hydrazones (e.g., acetophenone DNPH) show antibacterial activity against Gram-positive bacteria, while aliphatic variants are less potent .

Table 2: Metabolic Stability Comparison

Research Findings and Implications

- Spectroscopic Differentiation : The C=N stretching frequency in IR spectra distinguishes aliphatic (1596–1598 cm⁻¹) and aromatic hydrazones (1590–1600 cm⁻¹), aiding structural elucidation .

- Thermal Stability: Aromatic hydrazones (e.g., benzophenone DNPH) exhibit higher thermal stability (>200°C) than aliphatic derivatives due to π-π stacking interactions .

- Environmental Relevance : 2-Methylpropanal DNPH is critical for monitoring aldehydes emitted during seed aging (e.g., methyl acetate and 2-methylpropanal in Pisum sativum) .

Q & A

Q. What computational tools complement experimental hydrazone studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.